molecular formula C19H16N2O5 B5915784 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Numéro de catalogue B5915784
Poids moléculaire: 352.3 g/mol
Clé InChI: AWVLKCXLDZZVLI-ZROIWOOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DHBP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. DHBP has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for further research and development.

Mécanisme D'action

5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is not yet fully understood, but it is thought to exert its effects through multiple pathways. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to modulate the expression of genes involved in inflammation and cell proliferation, which could be responsible for its anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve glucose tolerance in diabetic mice, suggesting that it could have potential as a treatment for diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize, making it a viable option for large-scale production. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.

Orientations Futures

There are numerous future directions for research on 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential as a treatment for cancer. Further studies could investigate the efficacy of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in different types of cancer and explore its mechanism of action in more detail. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could investigate the effects of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on neuronal function and explore its potential as a neuroprotective agent.

Méthodes De Synthèse

5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 4-bromobenzoate to form an intermediate compound. This intermediate is then reacted with barbituric acid to yield 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a relatively straightforward process, which makes it a viable option for large-scale production.

Applications De Recherche Scientifique

5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One study found that 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited potent antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Another study showed that 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione had anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-11-3-6-13(7-4-11)21-18(25)14(17(24)20-19(21)26)9-12-5-8-15(22)16(23)10-12/h3-10,22-23H,2H2,1H3,(H,20,24,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVLKCXLDZZVLI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.